7-Methoxyquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family, characterized by a methoxy group and a carboxylic acid functional group. Its molecular formula is C_10H_9NO_3, and it has garnered interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial agent and in the development of pharmaceuticals.
This compound can be synthesized from various starting materials, including derivatives of quinoline. It falls under the category of heterocyclic compounds, specifically classified as a carboxylic acid derivative of quinoline. The compound is also recognized for its diverse biological activities, making it a subject of research in pharmacology and organic chemistry.
The synthesis of 7-methoxyquinoline-4-carboxylic acid can be achieved through several methods:
The molecular structure of 7-methoxyquinoline-4-carboxylic acid features:
The compound's molecular weight is approximately 191.19 g/mol. The structural formula can be represented as follows:
7-Methoxyquinoline-4-carboxylic acid can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or solubility.
The mechanism of action for compounds like 7-methoxyquinoline-4-carboxylic acid often involves:
Research indicates that its efficacy correlates with physicochemical parameters like lipophilicity (measured by partition coefficients) and molecular weight .
The physical properties of 7-methoxyquinoline-4-carboxylic acid include:
Chemical properties include:
7-Methoxyquinoline-4-carboxylic acid has several notable applications:
7-Methoxyquinoline-4-carboxylic acid (CAS: 816449-02-2) emerged as a structurally specialized quinoline derivative during efforts to optimize the quinoline pharmacophore. Its synthesis leverages classical quinoline formation strategies, most notably the Pfitzinger reaction, which involves the condensation of isatin derivatives with carbonyl compounds under basic conditions [5] [7]. This method historically enabled access to quinoline-4-carboxylic acid scaffolds, with 7-methoxy substitution introduced via appropriately functionalized precursors. Early synthetic routes faced challenges in regioselectivity and moderate yields (typically 40-60%), reflecting limitations in precursor availability and reaction control [5] [7].
The development of catalytic methods marked a significant advancement. Friedländer synthesis adaptations using o-aminoaryl alcohols and ketones, facilitated by transition metal catalysts like nickel or iridium complexes, improved efficiency and enabled broader structural diversification [7] [9]. These catalysts operate via borrowing hydrogen (BH) pathways or acceptorless dehydrogenation (AD), achieving yields up to 93% under milder conditions [7]. Characterization milestones included confirming the core structure (C₁₁H₉NO₃; MW: 203.19 g/mol) through spectral data and establishing its solid-state properties [3] [6] [8].
Table 1: Key Characterization Data for 7-Methoxyquinoline-4-carboxylic Acid
Property | Value/Descriptor | Method/Source |
---|---|---|
CAS Registry Number | 816449-02-2 | Chemical databases |
Molecular Formula | C₁₁H₉NO₃ | Elemental analysis |
Molecular Weight | 203.19 g/mol | Mass spectrometry |
IUPAC Name | 7-methoxyquinoline-4-carboxylic acid | Nomenclature rules |
SMILES | COc1cc2c(ccn2)c(cc1)C(=O)O | Canonical representation |
InChI Key | XBJMZHNQXKLXFW-UHFFFAOYSA-N | Unique identifier |
Physical Form | Crystalline solid | Experimental observation |
Storage Recommendations | Sealed, dry, <15°C | Stability studies |
This compound serves as a privileged multifunctional building block in drug design, primarily due to its ability to engage in key molecular interactions. The carboxylic acid group enables molecular hybridization via amide coupling or salt formation, while the methoxy group modulates electronic properties and bioavailability [3] [7] [9]. Its significance stems from the established pharmacological profile of the quinoline core, which is present in antimalarials (e.g., quinine), antibacterials (e.g., ciprofloxacin), and anticancer agents (e.g., camptothecin derivatives) [7] [9].
In antiviral research, 7-methoxyquinoline-4-carboxylic acid derivatives demonstrate activity against Zika virus, hepatitis C, and SARS-associated coronaviruses. The scaffold’s planar rigidity facilitates intercalation or binding to viral protease active sites, disrupting replication [7]. Modifications at C-4 (carboxylic acid bioisosteres) and C-7 (alternative alkoxy groups) systematically explore structure-activity relationships (SAR) to enhance potency and selectivity [9].
For anticancer applications, derivatives targeting tyrosine kinases and topoisomerase enzymes leverage the compound’s capacity for DNA interaction. Hybrid molecules linking this quinoline to azole or indole motifs show enhanced pro-apoptotic effects in vitro [7] [9]. The methoxy group’s role in overcoming multidrug resistance (MDR) is an active investigation area, particularly in conjunction with P-glycoprotein inhibition.
Table 2: Synthetic Methodologies for 7-Methoxyquinoline-4-carboxylic Acid and Derivatives
Method | Catalyst/Reagents | Key Advantages | Limitations | Yield Range |
---|---|---|---|---|
Pfitzinger Reaction | Isatin derivatives, KOH, Ketones | Direct access to 4-carboxy quinolines | High temperature, moderate regiocontrol | 40-60% |
Modified Friedländer | o-Aminoaryl alcohols, Ketones, [IrCp*Cl₂]₂/t-BuOK | Mild conditions, atom economy | Requires specialized ligands/catalysts | 70-85% |
Ni-Catalyzed Dehydrogenation | Ni(II)-complex (5), KOH | Broad substrate scope, H₂ byproduct | Air-sensitive catalyst | 80-93% |
NHC-Ir Catalyzed Cyclization | NHC-Ir complex (12), KOH | Operates under air, borrowing hydrogen pathway | High catalyst cost | 75-90% |
Despite progress, several scientific challenges limit the translational potential of 7-methoxyquinoline-4-carboxylic acid. A primary gap is the incomplete understanding of its metabolic fate and the structure-toxicity relationships of its derivatives. While in vitro potency is well-documented for numerous analogs, in vivo pharmacokinetic data (e.g., bioavailability, tissue distribution) remain sparse [7] [9]. The impact of the methoxy group on cytochrome P450 inhibition warrants systematic study to predict drug-drug interactions.
Synthetic scalability presents another hurdle. Although catalytic methods offer improved efficiency, catalyst cost and reusability hinder large-scale production. For instance, iridium-based catalysts used in BH pathways are expensive and may contaminate final products with residual metals [7]. Developing heterogeneous catalysts or metal-free approaches could address this.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0